6-Bromo-3-fluoro-5-methylpyridine-2-carboxylic acid
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Overview
Description
6-Bromo-3-fluoro-5-methylpyridine-2-carboxylic acid is a heterocyclic aromatic compound that contains bromine, fluorine, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-5-methylpyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of a methylpyridine derivative. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvents to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-fluoro-5-methylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohols and aldehydes.
Coupling Products: Biaryl compounds.
Scientific Research Applications
6-Bromo-3-fluoro-5-methylpyridine-2-carboxylic acid has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of drug molecules with potential therapeutic effects.
Agrochemicals: Employed in the development of pesticides and herbicides.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-5-methylpyridine-2-carboxylic acid depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-3-methylpyridine: Similar structure but lacks the carboxylic acid group.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a methyl group.
2-Amino-5-bromo-6-methylpyridine: Contains an amino group instead of a carboxylic acid group.
Uniqueness
6-Bromo-3-fluoro-5-methylpyridine-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms along with a carboxylic acid group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
6-bromo-3-fluoro-5-methylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-3-2-4(9)5(7(11)12)10-6(3)8/h2H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDIGGPUFHBKHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256788-52-9 |
Source
|
Record name | 6-bromo-3-fluoro-5-methylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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